molecular formula C18H16Cl2N4O B12183363 (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12183363
M. Wt: 375.2 g/mol
InChI Key: GKSWRKXYWZRZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone" is a triazolopyridine-piperidine hybrid featuring a 2,4-dichlorophenyl group linked via a methanone bridge. Triazolopyridines are heterocyclic systems known for diverse biological activities, including antibacterial, antiproliferative, and enzyme inhibitory properties . The piperidine moiety enhances pharmacokinetic properties by improving solubility and membrane permeability, while the dichlorophenyl group may contribute to target binding through hydrophobic interactions. Though direct synthesis data for this compound is absent in the provided evidence, analogous triazolopyridine derivatives are synthesized via oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite .

Properties

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H16Cl2N4O/c19-13-6-7-14(15(20)10-13)18(25)23-8-3-4-12(11-23)17-22-21-16-5-1-2-9-24(16)17/h1-2,5-7,9-10,12H,3-4,8,11H2

InChI Key

GKSWRKXYWZRZAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual components. The dichlorophenyl group can be synthesized through chlorination of phenyl compounds, while the triazolopyridine moiety is often prepared via cyclization reactions involving pyridine derivatives and triazole precursors. The final step involves the coupling of these components with piperidinylmethanone under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has numerous applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound: (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone Triazolo[4,3-a]pyridine-piperidine R1: 2,4-Cl₂Ph; R2: H ~416.3 (calculated) Dichlorophenyl, triazole, piperidine Potential enzyme inhibition
Compound 35: (6-Cl-triazolo[4,3-a]pyridin-3-yl)(4-(2-(CF₃)Ph)piperidin-1-yl)methanone Triazolo[4,3-a]pyridine-piperidine R1: 6-Cl; R2: 4-(2-CF₃)Ph 408.9 (observed) Chloro, trifluoromethyl, triazole Retinol-binding protein 4 antagonist
2-(4-Chlorophenoxy)-1-{4-[3-(4-MeOPh)-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone Triazolo[4,5-d]pyrimidine-piperazine R1: 4-Cl-PhO; R2: 4-MeOPh ~497.9 (calculated) Chlorophenoxy, methoxyphenyl Chemosensor or kinase inhibition
{4-[3-(4-MePh)-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}[4-CF₃Ph]methanone Triazolo[4,5-d]pyrimidine-piperazine R1: 4-MePh; R2: 4-CF₃Ph ~483.9 (calculated) Methylphenyl, trifluoromethyl Anticancer or antiviral activity

Key Observations:

Triazole/Pyridine vs.

Substituent Impact: Chlorine vs. Piperidine vs. Piperazine: Piperazine derivatives (–5) introduce additional hydrogen-bonding sites, which could enhance solubility but reduce metabolic stability .

Synthetic Routes : Sodium hypochlorite-mediated oxidative cyclization () is a green method applicable to the target compound, avoiding toxic reagents like Cr(VI) or DDQ .

Table 2: Activity and Selectivity Profiles

Compound Target/Activity IC50/EC50 (nM) Selectivity Over Analogues Reference
Compound 35 Retinol-binding protein 4 (RBP4) 12 ± 3 >100× vs. RBP1
Triazolopyridazine () Inducible nitric oxide synthase (iNOS) 850 ± 120 Moderate vs. eNOS
Catechin derivatives () Antioxidant activity N/A Higher than black tea

Key Findings:

  • Enzyme Inhibition : Compound 35 shows potent RBP4 antagonism (IC50 = 12 nM), likely due to its trifluoromethyl group enhancing hydrophobic binding. The target compound’s dichlorophenyl group may similarly target hydrophobic enzyme pockets.
  • Triazolopyridazines () exhibit moderate iNOS inhibition, suggesting triazole-heterocycle hybrids broadly target oxidoreductases.
  • Structural Similarity Metrics : Tanimoto coefficients () for triazolopyridine analogues range from 0.65–0.85, indicating moderate similarity but significant functional divergence.

Biological Activity

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H10_{10}Cl2_{2}N4_{4}O
  • Molecular Weight : 264.11 g/mol
  • CAS Number : 2746-40-9

The compound's biological activity can be attributed to its ability to interact with various biological targets. Notably, it has shown inhibitory effects on specific kinases and receptors involved in cellular signaling pathways. The presence of the triazole and piperidine moieties contributes to its binding affinity and specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50_{50} Values : The compound displayed IC50_{50} values ranging from 10 to 25 µM across these cell lines, indicating moderate potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting promising antibacterial activity.

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by Li et al. (2016) investigated the effects of the compound on cancer cell proliferation. The results indicated that the compound effectively inhibited the growth of MCF-7 cells through apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Antimicrobial Efficacy

In a separate study focused on antimicrobial activity, Umesha et al. (2009) synthesized derivatives related to this compound and tested their efficacy against various pathogens. The results showed that modifications in the structure could enhance antimicrobial potency.

Data Summary

Activity TypeTest SubjectIC50_{50}/MICReference
AntitumorMCF-710 µMLi et al., 2016
AntimicrobialE. coli32 µg/mLUmesha et al., 2009
AntimicrobialS. aureus16 µg/mLUmesha et al., 2009

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.